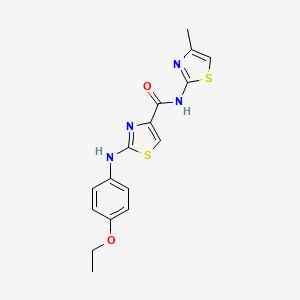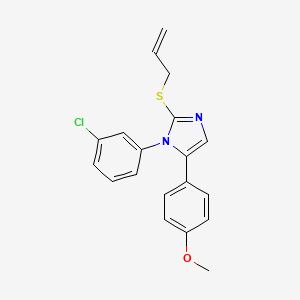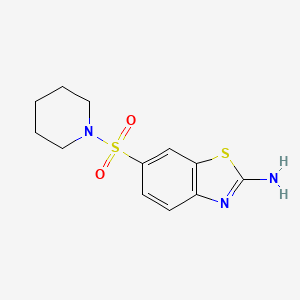![molecular formula C19H19ClN2O5 B2998353 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 1421456-96-3](/img/structure/B2998353.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . The compound also contains a 3-hydroxypropyl group and a 3-chloro-2-methylphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted cinnamides have been synthesized via various methods, including Pd-catalyzed C-N cross-coupling . The crude product is often purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a bicyclic structure, and the 3-chloro-2-methylphenyl group is a substituted aromatic ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the benzo[d][1,3]dioxol-5-yl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Phases
A study by Kölbel, Tschierske, and Diele (1998) investigates the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel class of rigid rod-like amphiphilic molecules. This research highlights the compound's role in displaying thermotropic and lyotropic smectic and columnar mesophases, which are key for understanding microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).
Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of novel derivatives and evaluated their antioxidant activity through DPPH radical scavenging method and reducing power assay. The study identifies potent antioxidants among these compounds, highlighting their significance in exploring antioxidant properties and potential applications in medicinal chemistry (Tumosienė et al., 2019).
DNA Binding and Catalytic Activities
El-Sonbati et al. (2015) focused on synthesizing a new series of azo dye ligands and their Ru(III) complexes, characterizing them through various analytical methods. The study examined the DNA binding activity and catalytic activities of these complexes, offering insights into their potential biomedical applications and interactions with biological molecules (El-Sonbati et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-13(20)3-2-4-14(11)22-19(25)18(24)21-8-7-15(23)12-5-6-16-17(9-12)27-10-26-16/h2-6,9,15,23H,7-8,10H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWOVPPDAFJWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2998272.png)
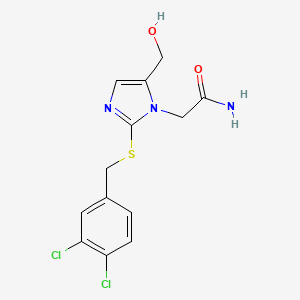
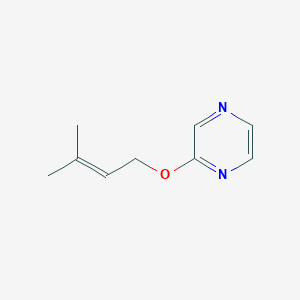
![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)

![4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2998280.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
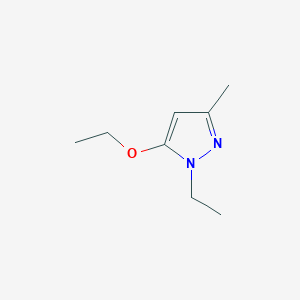
![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)
![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)
![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)
